molecular formula C10H11BrO3 B2593257 2-(4-Bromophenoxy)ethyl acetate CAS No. 46352-71-0

2-(4-Bromophenoxy)ethyl acetate

Cat. No.: B2593257
CAS No.: 46352-71-0
M. Wt: 259.099
InChI Key: LTGJMCUOWGBVCR-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethyl acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenol, where the phenol group is substituted with a bromine atom and an ethyl acetate group. This compound is used in various chemical reactions and has applications in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromophenoxy)ethyl acetate can be synthesized through the reaction of 4-bromophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours. The product is then purified through column chromatography to obtain a high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenoxy)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)ethyl acetate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, and its ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenoxy)acetate: Similar structure but with an ethyl group instead of an acetate group.

    4-Bromophenoxyacetic acid: Contains a carboxylic acid group instead of an ester group.

    2-(4-Bromophenoxy)ethanol: Contains a hydroxyl group instead of an ester group.

Uniqueness

2-(4-Bromophenoxy)ethyl acetate is unique due to its combination of a bromine-substituted phenol and an ethyl acetate group, which imparts specific reactivity and properties that are valuable in various chemical and biological applications .

Properties

IUPAC Name

2-(4-bromophenoxy)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-8(12)13-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGJMCUOWGBVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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